molecular formula C40H56N8O6 B12416433 3-[(2S,5S,8S,17S)-8-benzyl-5-(1H-indol-3-ylmethyl)-16-methyl-14,17-bis(2-methylpropyl)-3,6,9,12,18-pentaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]propanamide

3-[(2S,5S,8S,17S)-8-benzyl-5-(1H-indol-3-ylmethyl)-16-methyl-14,17-bis(2-methylpropyl)-3,6,9,12,18-pentaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]propanamide

Cat. No.: B12416433
M. Wt: 744.9 g/mol
InChI Key: MXTQADLHXBWSHJ-AECRZBRVSA-N
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Description

3-[(2S,5S,8S,17S)-8-benzyl-5-(1H-indol-3-ylmethyl)-16-methyl-14,17-bis(2-methylpropyl)-3,6,9,12,18-pentaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]propanamide is a complex organic compound with a unique structure that includes multiple stereocenters and functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2S,5S,8S,17S)-8-benzyl-5-(1H-indol-3-ylmethyl)-16-methyl-14,17-bis(2-methylpropyl)-3,6,9,12,18-pentaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]propanamide typically involves multiple steps, including the formation of peptide bonds and the incorporation of various functional groups. The reaction conditions often require the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of amide bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. These methods allow for the efficient and scalable production of the compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-[(2S,5S,8S,17S)-8-benzyl-5-(1H-indol-3-ylmethyl)-16-methyl-14,17-bis(2-methylpropyl)-3,6,9,12,18-pentaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carbonyl compounds, while reduction may result in the formation of alcohols or amines.

Scientific Research Applications

3-[(2S,5S,8S,17S)-8-benzyl-5-(1H-indol-3-ylmethyl)-16-methyl-14,17-bis(2-methylpropyl)-3,6,9,12,18-pentaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]propanamide has several scientific research applications, including:

    Chemistry: The compound is used as a model system for studying peptide synthesis and the formation of complex organic molecules.

    Biology: It is investigated for its potential biological activities, such as antimicrobial, anticancer, and enzyme inhibition properties.

    Medicine: The compound is explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2S,5S,8S,17S)-8-benzyl-5-(1H-indol-3-ylmethyl)-16-methyl-14,17-bis(2-methylpropyl)-3,6,9,12,18-pentaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-[(2S,5S,8S,17S)-8-benzyl-5-(1H-indol-3-ylmethyl)-16-methyl-14,17-bis(2-methylpropyl)-3,6,9,12,18-pentaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]propanamide include other peptides and peptide-like molecules with similar structural features and functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of stereocenters, functional groups, and overall structure, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications and potential therapeutic uses.

Properties

Molecular Formula

C40H56N8O6

Molecular Weight

744.9 g/mol

IUPAC Name

3-[(2S,5S,8S,17S)-8-benzyl-5-(1H-indol-3-ylmethyl)-16-methyl-14,17-bis(2-methylpropyl)-3,6,9,12,18-pentaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]propanamide

InChI

InChI=1S/C40H56N8O6/c1-24(2)17-28-23-48(5)34(18-25(3)4)40(54)45-31(15-16-35(41)49)38(52)47-33(20-27-21-42-30-14-10-9-13-29(27)30)39(53)46-32(19-26-11-7-6-8-12-26)37(51)43-22-36(50)44-28/h6-14,21,24-25,28,31-34,42H,15-20,22-23H2,1-5H3,(H2,41,49)(H,43,51)(H,44,50)(H,45,54)(H,46,53)(H,47,52)/t28?,31-,32-,33-,34-/m0/s1

InChI Key

MXTQADLHXBWSHJ-AECRZBRVSA-N

Isomeric SMILES

CC(C)C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)NC(CN1C)CC(C)C)CC2=CC=CC=C2)CC3=CNC4=CC=CC=C43)CCC(=O)N

Canonical SMILES

CC(C)CC1CN(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)CC2=CC=CC=C2)CC3=CNC4=CC=CC=C43)CCC(=O)N)CC(C)C)C

Origin of Product

United States

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